3-Methylmalate(2-)
Description
3-Methylmalate(2⁻) (IUPAC name: 2-hydroxy-3-methylbutanedioate) is a dicarboxylic acid anion derived from 3-methylmalic acid. It is a key intermediate in metabolic pathways, particularly in the biosynthesis of branched-chain amino acids (BCAAs) like isoleucine. Structurally, it features a hydroxyl group at the C2 position and a methyl branch at C3 (Figure 1). Its molecular formula is C₅H₇O₅²⁻, with a molecular weight of 163.11 g/mol (calculated from its deprotonated form) . The compound is water-soluble and acidic due to its two carboxylate groups and hydroxyl moiety .
3-Methylmalate(2⁻) is biosynthesized via the citramalate pathway, where citramalate synthase condenses pyruvate and acetyl-CoA to form citramalate, which is subsequently isomerized to 3-methylmalate(2⁻) by isopropylmalate isomerase (IPMI) . This pathway is critical in plants and microorganisms for producing α-ketobutyrate, a precursor to isoleucine .
Properties
Molecular Formula |
C5H6O5-2 |
|---|---|
Molecular Weight |
146.1 g/mol |
IUPAC Name |
2-hydroxy-3-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/p-2 |
InChI Key |
NPYQJIHHTGFBLN-UHFFFAOYSA-L |
SMILES |
CC(C(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
CC(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Citramalate
- Structure : Citramalate (C₅H₈O₅) lacks the hydroxyl group at C2 but shares the methyl branch at C3.
- Role : Acts as the immediate precursor to 3-methylmalate(2⁻) in the citramalate pathway. Citramalate synthase catalyzes its formation from pyruvate and acetyl-CoA .
2-Methylisocitrate
- Structure : 2-Methylisocitrate (C₆H₇O₇³⁻) contains an additional hydroxyl group at C2 and a methyl branch at C3, similar to 3-methylmalate(2⁻).
- Role: Central to the 2-methylcitrate cycle in prokaryotes, where it facilitates propionate oxidation and polyhydroxyalkanoate (PHA) synthesis .
- Key Difference: 2-Methylisocitrate is involved in energy metabolism rather than amino acid biosynthesis, highlighting divergent evolutionary roles for structurally analogous compounds .
Malate
- Structure : Malate (C₄H₅O₅⁻) lacks the methyl branch but shares the hydroxyl and carboxylate groups.
- Role : A core intermediate in the TCA cycle, linking carbohydrate and lipid metabolism.
Comparative Data Table
Research Findings and Functional Insights
- 3-Methylmalate(2⁻) in Apple Ripening : Isotopic labeling studies (e.g., ^13C-acetate feeding) confirmed its role in isoleucine synthesis during apple ripening, with transcript levels of citramalate synthase (CMS) and IPMI correlating with increased 3-methylmalate(2⁻) production .
- Divergent Pathways in Microbes : In Pseudomonas spp., propionate oxidation bypasses 3-methylmalate(2⁻) via an unresolved pathway involving 2-methylisocitrate, reducing PHA synthesis efficiency at high propionate concentrations .
- Synthetic Applications : Asymmetric synthesis of 3-methylmalate derivatives (e.g., dimethyl (2S,3R)-3-methylmalate) has been achieved using chiral HPLC and lithium-mediated methylation, enabling its use in heterocycle synthesis .
Critical Analysis of Divergent Evidence
- Alternative Propionate Oxidation: suggests a pathway for propionate oxidation independent of 3-methylmalate(2⁻) in Pseudomonas spp., conflicting with its canonical role in BCAA pathways . This discrepancy may reflect organism-specific adaptations.
- Synthetic vs. Natural Pathways : While natural biosynthesis relies on enzymatic isomerization (e.g., IPMI), chemical synthesis employs chiral auxiliaries and lithium bases, highlighting methodological contrasts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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